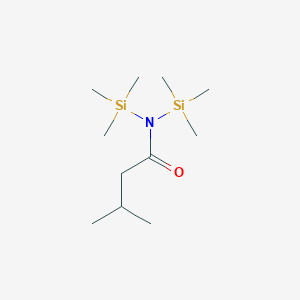
N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride: is a chemical compound with the molecular formula C8H19ClN2O2S and a molecular weight of 242.77 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a sulfonamide group, and a hydrochloride salt, making it a versatile molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride typically involves the reaction of N-methylpyrrolidine with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium azide or alkyl halides to form substituted sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds .
Biology: In biological research, this compound is utilized as a ligand in receptor binding studies due to its ability to interact with specific protein targets .
Industry: In the industrial sector, it is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonamide group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate pathways depending on the nature of the target, thereby exerting its biological effects .
Comparación Con Compuestos Similares
N-methyl-2-pyrrolidone: A solvent with similar structural features but different applications.
N-(pyrrolidin-3-yl)propane-1-sulfonamide: Lacks the methyl group, leading to different chemical properties and reactivity.
N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide: Similar structure with an extended carbon chain, affecting its solubility and reactivity.
Uniqueness: N-methyl-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C8H19ClN2O2S |
|---|---|
Peso molecular |
242.77 g/mol |
Nombre IUPAC |
N-methyl-N-pyrrolidin-3-ylpropane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-3-6-13(11,12)10(2)8-4-5-9-7-8;/h8-9H,3-7H2,1-2H3;1H |
Clave InChI |
KJDFHDNZGQZZMB-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)N(C)C1CCNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


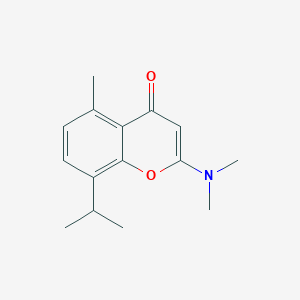
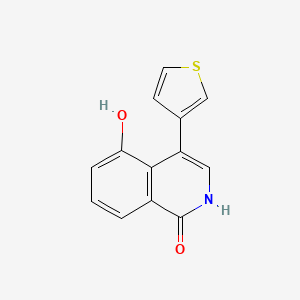
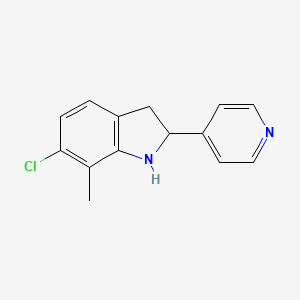
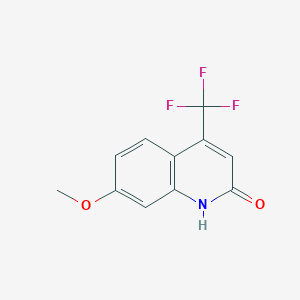

![2-Aminobenzo[d]thiazol-4-ol hydrobromide](/img/structure/B11867412.png)
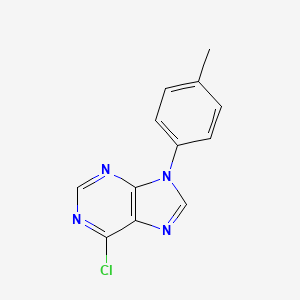


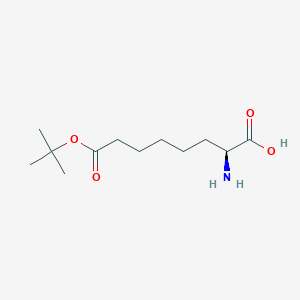
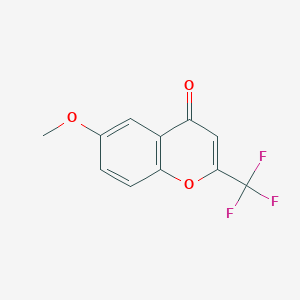
![5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11867464.png)
